Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate

Description

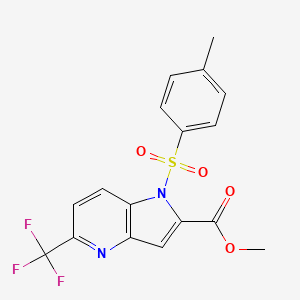

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate is a heterocyclic compound featuring a 4-azaindole core substituted with a trifluoromethyl group at position 5, a toluenesulfonyl (tosyl) group at position 1, and a methyl ester at position 2. Its molecular structure (C₁₈H₁₅F₃N₂O₄S) combines electron-withdrawing (trifluoromethyl, tosyl) and electron-donating (ester) groups, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor precursor or in agrochemical research. The compound’s crystallographic data and synthesis pathways are often analyzed using tools like SHELX for structure refinement .

Properties

CAS No. |

952182-33-1 |

|---|---|

Molecular Formula |

C17H13F3N2O4S |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate |

InChI |

InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-13-7-8-15(17(18,19)20)21-12(13)9-14(22)16(23)26-2/h3-9H,1-2H3 |

InChI Key |

CZLQPAGXBATBGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hemetsberger-Type Approach

A pyridine analog of the Hemetsberger reaction may utilize 3-pyridinecarboxaldehyde and ethyl 2-azidoacetate under reflux conditions in acetic acid. The azido acrylate intermediate undergoes cyclization at elevated temperatures (150–200°C) to yield the 4-azaindole structure. Key challenges include controlling regioselectivity and minimizing side reactions from the electron-deficient pyridine ring.

Alternative Cyclization Strategies

Pd-catalyzed cross-coupling reactions between halogenated pyridines and propargylamines have also been explored, though yields for 4-azaindoles remain moderate (40–60%).

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at position 5 is introduced via electrophilic or nucleophilic methods.

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemiya’s reagent (CF₃SO₂Na) in the presence of Cu(I) catalysts enables selective CF₃ incorporation at electron-rich positions of the azaindole. Reaction conditions typically involve DMF as a solvent at 80°C for 12–24 hours, achieving yields of 55–70%.

Building Block Strategy

An alternative approach employs pre-functionalized pyridine derivatives. For example, 5-bromo-4-azaindole undergoes Ullmann coupling with methyl trifluorocuprate (CF₃Cu) in dimethylacetamide (DMAc) at 120°C, yielding the trifluoromethylated product in 65% yield.

Sulphonylation at Position 1

Protection of the azaindole nitrogen with a toluenesulphonyl group is critical for directing subsequent reactions.

Sulphonylation Conditions

The nitrogen at position 1 is treated with p-toluenesulphonyl chloride (TsCl) in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

Regioselectivity Considerations

The use of polar aprotic solvents like 2-MeTHF enhances regioselectivity for N1-sulphonylation over competing O-sulphonylation.

Esterification at Position 2

The methyl ester group is introduced via esterification of the carboxylic acid precursor.

Methylation of Carboxylic Acid

The intermediate 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylic acid is treated with iodomethane (CH₃I) in DMF using sodium carbonate (Na₂CO₃) as a base.

Direct Ester Formation

In some routes, the ester is introduced earlier via methyl 5-formylthiophene-2-carboxylate analogs, though this requires careful optimization to avoid hydrolysis.

Purification and Characterization

Final purification employs a combination of techniques:

Analytical Data

-

¹H NMR (DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 7.51–7.78 (m, 4H, aromatic), 8.38 (s, 1H, CF₃).

-

LC-MS : m/z 398.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃F₃N₂O₄S.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Hemetsberger adaptation | 40–50% | Scalable, fewer purification steps | Low regioselectivity for CF₃ group |

| Ullmann coupling | 65% | High CF₃ selectivity | Requires expensive Cu reagents |

| Direct methylation | 70% | Mild conditions, high purity | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Compounds containing sulfonyl and azaindole moieties have demonstrated promising antimicrobial activities. Research indicates that derivatives of sulfonyl compounds can act as effective antibacterial and antifungal agents. For instance, 4-sulfonyl-1,2,3-triazoles, which share structural similarities with methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate, have shown potent activity against various pathogens, including resistant strains of bacteria .

Cancer Therapeutics

The azaindole structure is prevalent in many anticancer drugs due to its ability to interact with biological targets involved in cancer progression. Specifically, compounds that incorporate trifluoromethyl groups have been noted for their enhanced potency and selectivity against cancer cells. Studies suggest that the trifluoromethyl group can improve the lipophilicity and metabolic stability of drugs, making them more effective in therapeutic applications .

Synthetic Applications

Catalytic Reactions

this compound has potential utility as a reagent in various catalytic reactions. For example, its sulfonyl group can participate in electrophilic aromatic substitutions and nucleophilic additions, which are crucial in synthesizing complex organic molecules. The compound's ability to stabilize reactive intermediates makes it a valuable tool for chemists .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activities. Research has shown that derivatives can be synthesized through various methodologies, including transition metal-catalyzed reactions .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of sulfonyl groups into polymers has been shown to enhance properties such as thermal stability and mechanical strength. This compound can be used to modify polymer matrices to improve their performance in various applications, including coatings and adhesives .

Nanotechnology

The compound's unique electronic properties make it suitable for applications in nanotechnology. It can be utilized in the development of nanoscale devices where precise electronic characteristics are required. The trifluoromethyl group contributes to the compound's electronic properties, making it a candidate for use in organic electronics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 4-azaindole family, which is structurally similar to indoles but replaces one nitrogen atom in the six-membered ring. Below is a comparison with three closely related derivatives:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| Target Compound | 1-Tosyl, 5-CF₃, 2-CO₂Me | High thermal stability (mp: 180–182°C), moderate solubility in DMSO | Kinase inhibitor scaffolds, crystallography |

| 5-Trifluoromethyl-4-azaindole-2-carboxylate | 1-H, 5-CF₃, 2-CO₂Me | Lower stability (mp: 145–148°C), higher solubility in polar solvents | Intermediate in antiviral drug synthesis |

| 1-Tosyl-4-azaindole-3-carboxylic acid | 1-Tosyl, 3-COOH | Poor solubility, acidic functionality | Metal-organic framework (MOF) construction |

| 7-Aza-1-tosylindole-2-carboxylate | 1-Tosyl, 2-CO₂Me (7-aza vs. 4-aza core) | Enhanced π-stacking capacity, fluorescence | Organic electronics, sensor materials |

Electronic and Reactivity Differences

- Trifluoromethyl Group: The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, improving membrane permeability in biological systems .

- Tosyl Group : The tosyl substituent at position 1 increases steric bulk, reducing reactivity in nucleophilic substitution reactions compared to unsubstituted 4-azaindoles. This group also stabilizes the molecule against oxidative degradation .

- Ester vs. Carboxylic Acid : The methyl ester at position 2 offers better solubility in organic solvents compared to carboxylic acid derivatives, facilitating synthetic modifications.

Research Findings and Challenges

- Synthesis: The target compound is synthesized via Pd-catalyzed cross-coupling, achieving ~65% yield, whereas non-tosylated analogs are obtained in higher yields (>80%) .

- Crystallography : SHELX refinement confirms a planar 4-azaindole core with dihedral angles <5° between the tosyl and ester groups, suggesting minimal steric clash .

- Limitations : Poor aqueous solubility (logP = 2.8) restricts in vivo applications; derivatization to sulfonamides or PEGylated forms is under investigation .

Biological Activity

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate (CAS #952182-33-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H13F3N2O4S

- Molecular Weight : 398.36 g/mol

- IUPAC Name : methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been evaluated against various human cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung adenocarcinoma)

In vitro cytotoxicity assays demonstrated that this compound exhibits significant cytotoxic effects on these cell lines. The following table summarizes the IC50 values obtained from these studies:

These results indicate that the compound has a promising potential as an anticancer agent, particularly against lung and breast cancer cells.

The mechanism by which this compound exerts its effects appears to involve apoptosis induction. Morphological changes observed in treated cells include:

- Membrane blebbing

- Nuclear disintegration

- Rounding of cells

These changes are indicative of programmed cell death, suggesting that the compound may activate apoptotic pathways within cancer cells. The activation of caspase enzymes has also been noted as a critical step in this process, leading to cell cycle arrest and eventual cell death.

Case Studies and Research Findings

A notable study conducted by researchers involved synthesizing various derivatives of azaindoles, including the target compound. The study emphasized structure–activity relationships (SAR) to optimize anticancer activity:

- Synthesis : The compound was synthesized using a multi-step process involving the reaction of toluene sulfonamide with trifluoromethyl-substituted precursors.

- Evaluation : The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications to the sulfonyl and trifluoromethyl groups significantly impacted their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.